3-(5-Methoxypyridin-2-yl)propanoic acid
Description
3-(5-Methoxypyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a methoxy group at position 5 and a propanoic acid chain at position 2. The propanoic acid group provides acidity (pKa ~4–5) and enables conjugation with other molecules via carboxylate chemistry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(5-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-7(10-6-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12) |
InChI Key |
VYEMKFVWBXKGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 5-methoxypyridine-2-boronic acid with a suitable propanoic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(5-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine vs. Benzene Derivatives
- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (): Replaces the pyridine ring with a bromo-methoxy-substituted benzene. The bromine atom increases molecular weight (285.4 g/mol vs. ~195 g/mol for the target compound) and may enhance halogen bonding in biological targets.
- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (): Contains a multi-substituted phenyl ring with hydroxyl and methoxy groups.
Heterocyclic Variations
- 3-(5-Methyl-2-thien-2-yl-1H-indol-3-yl)propanoic acid (): Combines indole and thiophene heterocycles.
- 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid (): Features a furan ring with a fluorophenyl substituent. The fluorine atom enhances metabolic stability, while the furan’s oxygen may engage in dipole interactions absent in pyridine derivatives .
Enzyme Inhibition
- P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid): Inhibits Furin protease with IC50 = 35 µM (). The thiazole-thiophene scaffold likely contributes to activity, whereas the pyridine analog’s nitrogen may offer different binding modes .
Anti-Inflammatory and Conjugates
- NSAID conjugates (): E.g., 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoic acid. The naphthalene group enhances lipophilicity, improving membrane permeability compared to the pyridine derivative’s planar aromatic system .
Physicochemical Properties
Key Research Findings
Substituent Impact on Bioactivity: Thiophene and thiazole substituents (e.g., P3) enhance enzyme inhibition via π-π stacking and halogen bonding .
Metabolic and Stability Considerations :
- Fluorine-substituted analogs () exhibit improved metabolic stability, suggesting that halogenation of the pyridine ring in the target compound could enhance pharmacokinetics .
Safety Profiles: Propanoic acid derivatives (e.g., ) generally require handling precautions (e.g., eye protection, ventilation), but substitution patterns influence toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
